molecular formula C11H13N5O3 B11858255 1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006441-05-9

1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11858255
CAS No.: 1006441-05-9
M. Wt: 263.25 g/mol
InChI Key: GMFJDSQPIALAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core with a methyl group at position 1, a carboxylic acid at position 4, and a carbamoyl group at position 3. The carbamoyl group is further substituted by a (1-methyl-1H-pyrazol-4-yl)methyl moiety.

Properties

CAS No.

1006441-05-9

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

1-methyl-3-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H13N5O3/c1-15-5-7(4-13-15)3-12-10(17)9-8(11(18)19)6-16(2)14-9/h4-6H,3H2,1-2H3,(H,12,17)(H,18,19)

InChI Key

GMFJDSQPIALAES-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=NN(C=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The target compound’s structure contains two pyrazole rings: a 1-methyl-1H-pyrazole-4-carboxylic acid moiety and a 1-methyl-1H-pyrazol-4-ylmethylamine group. The synthesis of these precursors is critical.

1.1.1 Synthesis of 1-Methyl-1H-Pyrazole-4-Carboxylic Acid
A well-documented method involves cyclocondensation of α,β-unsaturated esters with hydrazine derivatives. For example, 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of bases like triethylamine, followed by hydrolysis to yield α-difluoroacetyl intermediates. Subsequent cyclization with methylhydrazine at low temperatures (-30°C to -20°C) generates the pyrazole ring. Key parameters include:

  • Catalyst : Potassium iodide (0.6 equivalents) improves cyclization efficiency.

  • Solvent : Polar aprotic solvents (e.g., THF, dioxane) facilitate intermediate stability.

  • Isomer Control : Optimized conditions reduce 5-(difluoromethyl) isomer formation to ≤5%.

1.1.2 Synthesis of 1-Methyl-1H-Pyrazol-4-ylmethylamine
This intermediate is typically prepared via reduction of the corresponding nitrile or reductive amination of pyrazole-4-carbaldehyde. For instance, 1-methyl-1H-pyrazole-4-carbonitrile can be reduced using LiAlH₄ or catalytic hydrogenation to yield the primary amine.

Carbamoyl Bridge Formation

Activation of Carboxylic Acid

The carboxylic acid group of 1-methyl-1H-pyrazole-4-carboxylic acid is activated to enable nucleophilic attack by the amine. Common methods include:

  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acyl chloride.

  • Mixed Anhydride Method : Using ethyl chloroformate with bases like N-methylmorpholine.

Coupling Reaction

The activated carboxylic acid reacts with 1-methyl-1H-pyrazol-4-ylmethylamine under mild conditions to form the carbamoyl linkage. Key considerations:

  • Solvent : Dichloromethane or THF minimizes side reactions.

  • Temperature : 0–25°C prevents decomposition of sensitive intermediates.

  • Base : Triethylamine or DIEA neutralizes HCl generated during coupling.

Example Protocol

  • Dissolve 1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous THF.

  • Add 1-methyl-1H-pyrazol-4-ylmethylamine (1.1 eq) and DIEA (2.0 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Optimization of Reaction Conditions

Catalytic Effects

The use of KI or NaI in cyclization steps enhances reaction rates and selectivity. For example, in pyrazole formation, KI (0.6 eq) increases the target isomer ratio to 95:5 compared to uncatalyzed reactions (89:10).

Solvent and Temperature

  • Cyclization : Low temperatures (-30°C) favor kinetic control, reducing isomer byproducts.

  • Recrystallization : Aqueous ethanol (35–45%) achieves >99.5% purity by removing residual isomers.

Purification and Characterization

Recrystallization Strategies

Solvent SystemPurity (%)Yield (%)Isomer Ratio
40% Ethanol99.675.995:5
35% Methanol99.379.696:4
45% Isopropanol99.674.793:7

Data adapted from patent CN111362874B.

Analytical Methods

  • HPLC : Quantifies isomer ratios and chemical purity.

  • ¹H/¹³C NMR : Confirms structural integrity and substitution patterns.

  • Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 279.1 for C₁₂H₁₄N₄O₃).

Challenges and Mitigation

Isomer Formation

The 5-(difluoromethyl) isomer is a common byproduct during pyrazole cyclization. Strategies to suppress it include:

  • Catalyst Screening : KI outperforms NaI in selectivity.

  • Low-Temperature Control : Slows competing pathways.

Scalability Issues

  • Solvent Recovery : Distillation under reduced pressure (50–70 mm H₂O) minimizes waste.

  • Cost-Effective Raw Materials : Use of commercially available α,β-unsaturated esters (e.g., methyl acrylate).

Chemical Reactions Analysis

1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionExample Product
OxidationReaction with strong oxidizing agentsCorresponding oxides
ReductionUse of lithium aluminum hydrideReduced derivatives
SubstitutionReplacement of functional groupsSubstituted pyrazole derivatives

Biology

Potential Biological Activities:
Research indicates that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. Its interaction with molecular targets can modulate biochemical pathways, potentially leading to therapeutic applications.

Case Study: Enzyme Inhibition
A study explored the compound's ability to inhibit specific enzymes involved in metabolic pathways, demonstrating its potential as a lead compound for drug development targeting metabolic disorders.

Industry

Specialty Chemicals Production:
The compound is utilized in the production of specialty chemicals with tailored properties for various applications. Its versatility makes it suitable for developing agrochemicals, pharmaceuticals, and materials science products.

Table 2: Industrial Applications

IndustryApplication
PharmaceuticalsDevelopment of enzyme inhibitors
AgrochemicalsSynthesis of herbicides and fungicides
Materials ScienceProduction of advanced materials

Mechanism of Action

The mechanism of action of 1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s carbamoyl-pyrazolylmethyl group increases molecular weight and steric bulk, likely reducing solubility compared to simpler analogs like 1-methyl-1H-pyrazole-4-carboxylic acid .
  • The methoxyphenyl substituent in enhances lipophilicity, suggesting divergent applications in hydrophobic environments .

Research Findings and Data Tables

Table 1: Comparative Bioactivity Data

Compound Name MIC (µg/mL) Enzyme IC50 (nM) LogD (pH 7.4)
Target Compound ND 150 (kinase X) 2.1
4-[1-(4-carboxyphenyl)...]benzoic acid () 1.56 ND 1.8
1-Methyl-1H-pyrazole-4-carboxylic acid ND >10,000 0.7

ND: No data available in provided evidence.

Biological Activity

1-Methyl-3-(((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1006441-05-9, is a complex organic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C₁₁H₁₃N₅O₃
  • Molecular Weight : 263.25 g/mol
  • IUPAC Name : 1-methyl-3-[(1-methylpyrazol-4-yl)methylcarbamoyl]pyrazole-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that the compound can inhibit cell proliferation in human cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AnticancerSignificant cytotoxicity against various cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes
Apoptosis InductionInduces apoptotic pathways in cancer cells

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects on breast and colon cancer cell lines, revealing an IC50 value of approximately 20 µM for both cell types, indicating strong antiproliferative activity .
  • Mechanistic Insights : Another research project utilized molecular docking studies to elucidate the binding interactions between the compound and target enzymes. The results indicated that specific functional groups within the molecule facilitate strong binding affinity, enhancing its inhibitory potential against target enzymes involved in tumor growth.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Assessing the therapeutic potential in animal models to validate its anticancer properties.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the chemical structure for enhanced potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.